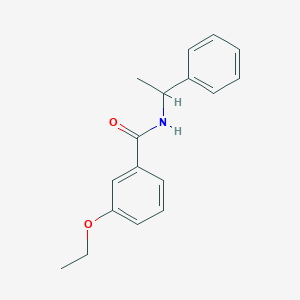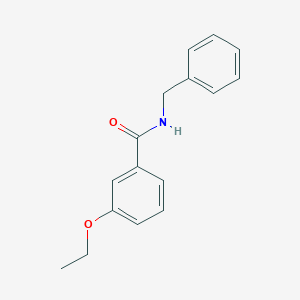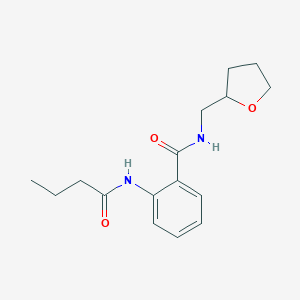![molecular formula C20H24N2O3 B495512 N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide](/img/structure/B495512.png)
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide is an organic compound with the molecular formula C20H24N2O3 and a molecular weight of 340.41616. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a benzamide structure through an isopentyloxy linkage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide typically involves a multi-step process. One common method includes the acetylation of 4-aminophenol to form N-(4-acetylamino)phenol. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(isopentyloxy)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The isopentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various alkoxy derivatives.
科学研究应用
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the isopentyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various signaling pathways and biological processes .
相似化合物的比较
Similar Compounds
- N-(4-acetylamino)phenyl)-3-(methoxy)benzamide
- N-(4-acetylamino)phenyl)-3-(ethoxy)benzamide
- N-(4-acetylamino)phenyl)-3-(propoxy)benzamide
Uniqueness
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide is unique due to its specific isopentyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential biological activity compared to its analogs .
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-3-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)11-12-25-19-6-4-5-16(13-19)20(24)22-18-9-7-17(8-10-18)21-15(3)23/h4-10,13-14H,11-12H2,1-3H3,(H,21,23)(H,22,24) |
InChI 键 |
ZNVSLGNGHMWDNG-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
规范 SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-naphthyl)-N-{4-[(propylamino)sulfonyl]phenyl}acrylamide](/img/structure/B495432.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B495433.png)
![2-(4-bromo-2-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B495438.png)
![N-{2-[(allylamino)carbonyl]phenyl}-5-bromo-2-furamide](/img/structure/B495441.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B495442.png)



![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495446.png)
![N-acetyl-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B495447.png)
![5-Benzyl-2-{[(4-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B495448.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B495451.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B495452.png)
